molecular formula C12H22N2O5S B5632664 (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid

(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid

Cat. No. B5632664
M. Wt: 306.38 g/mol
InChI Key: QNKHESDBMBRZKL-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid, also known as MSOP, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonamide compounds and is a potent antagonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor.

Scientific Research Applications

(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the NMDA receptor and can block the effects of glutamate on the receptor. This compound has been used to study the role of NMDA receptors in pain, addiction, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of glycine to the receptor, which is necessary for the activation of the receptor by glutamate. As a result, this compound blocks the effects of glutamate on the receptor and reduces the influx of calcium ions into the cell. This mechanism of action has been shown to be effective in reducing the excitotoxicity associated with NMDA receptor activation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. This compound has also been shown to reduce the release of glutamate from presynaptic neurons, which can reduce the excitotoxicity associated with excessive glutamate release. In addition, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, this compound can have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid in scientific research. One direction is to study the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to be effective in reducing the excitotoxicity associated with NMDA receptor activation, which may have therapeutic potential for these diseases. Another direction is to study the role of NMDA receptors in pain and addiction. This compound has been shown to be effective in reducing pain and drug-seeking behavior in animal models, which may have implications for the treatment of these conditions in humans.
Conclusion:
In conclusion, this compound, or this compound, is a potent and selective antagonist of the NMDA receptor that has been widely used in scientific research. It has a complex synthesis method and has been shown to have a number of biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the study of neurodegenerative diseases, pain, and addiction.

Synthesis Methods

The synthesis of (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid is a complex process that involves several steps. The first step involves the protection of the amino group in the pyrrolidine ring by reacting it with tert-butyloxycarbonyl (Boc) anhydride. The resulting product is then reacted with morpholine and sulfonyl chloride to form the morpholinylsulfonyl group. The final step involves the deprotection of the Boc group to obtain the final product, this compound.

properties

IUPAC Name

(3S,4S)-1-morpholin-4-ylsulfonyl-4-propylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5S/c1-2-3-10-8-14(9-11(10)12(15)16)20(17,18)13-4-6-19-7-5-13/h10-11H,2-9H2,1H3,(H,15,16)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKHESDBMBRZKL-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1C(=O)O)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1C(=O)O)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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